molecular formula C16H15N5O4 B4197531 N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4197531
M. Wt: 341.32 g/mol
InChI Key: QUXWKSNBFIMDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide, commonly known as MNTO, is a chemical compound that has been extensively studied for its potential in various scientific research applications. MNTO is a triazole derivative that has been synthesized using various methods and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of MNTO is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. MNTO has been shown to inhibit the activity of various kinases, including AKT and ERK, which play a crucial role in cell growth and proliferation. MNTO has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is essential for cell membrane formation.
Biochemical and Physiological Effects:
MNTO has been shown to have various biochemical and physiological effects on the body. MNTO has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNTO has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases. MNTO has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

MNTO has several advantages for lab experiments, including its ease of synthesis and its stability. MNTO is also relatively inexpensive compared to other compounds used in scientific research. However, MNTO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of MNTO. One potential direction is the development of MNTO as a potential treatment for various diseases, including cancer and diabetes. Another potential direction is the study of the structure-activity relationship of MNTO, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of MNTO could provide valuable information for its clinical development.

Scientific Research Applications

MNTO has been extensively studied for its potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MNTO has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. MNTO has also been studied for its potential as an antimicrobial agent, with some studies showing significant antibacterial and antifungal activity.

properties

IUPAC Name

3-hydroxy-N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-11-6-5-7-12(10-11)19-18-16(21(23)24)15(20(19)22)17-13-8-3-4-9-14(13)25-2/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWKSNBFIMDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=NC3=CC=CC=C3OC)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 6
N-(2-methoxyphenyl)-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

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